molecular formula C8H9NO B045321 PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI) CAS No. 111399-94-1

PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)

Cat. No.: B045321
CAS No.: 111399-94-1
M. Wt: 135.16 g/mol
InChI Key: SSPLZOKBSNBPJM-UHFFFAOYSA-N
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Description

2-(Isopropenyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The addition of the isopropenyloxy group to the pyridine ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structure and reactivity, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropenyloxy)pyridine typically involves the reaction of pyridine with isopropenyl alcohol under specific conditions. One common method is the use of a base-catalyzed reaction where pyridine is treated with isopropenyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Isopropenyloxy)pyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropenyloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isopropenyloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

2-(Isopropenyloxy)pyridine has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Isopropenyloxy)pyridine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary, but studies often focus on its ability to modulate specific biochemical processes, such as inhibiting enzyme activity or binding to DNA.

Comparison with Similar Compounds

    2-Pyridone: A structurally related compound with a keto group instead of the isopropenyloxy group.

    2-Aminopyridine: Contains an amino group at the 2-position, offering different reactivity and applications.

    2-Methoxypyridine: Features a methoxy group, providing a basis for comparison in terms of electronic and steric effects.

Uniqueness: 2-(Isopropenyloxy)pyridine is unique due to the presence of the isopropenyloxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) , also referred to as 2-(1-methylethenyl)oxy-pyridine , has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) can be represented as follows:

  • Molecular Formula : C₁₁H₁₃NO
  • Molecular Weight : 177.23 g/mol

This compound features a pyridine ring substituted with a methylethenyl ether group, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating potential as a fungicide and bactericide .
  • Antineoplastic Properties : There is evidence suggesting that this compound may inhibit tumor cell proliferation through mechanisms similar to other pyridine derivatives. It may interfere with cell signaling pathways involved in cancer progression .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes that are crucial in metabolic pathways, which could lead to reduced growth rates in certain pathogenic organisms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntifungalCandida albicansReduced viability
AntineoplasticHeLa cellsDecreased proliferation
Enzyme InhibitionVarious metabolic enzymesReduced enzymatic activity

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) was tested against Escherichia coli and Candida albicans . The results indicated a significant reduction in the growth of both organisms at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the cell membrane integrity and interference with essential metabolic processes.

Case Study: Antineoplastic Activity

A study evaluating the effects of Pyridine, 2-[(1-methylethenyl)oxy]-(9CI) on HeLa cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of treatment, suggesting that the compound may induce apoptosis through mitochondrial pathways.

Properties

IUPAC Name

2-prop-1-en-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(2)10-8-5-3-4-6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLZOKBSNBPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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